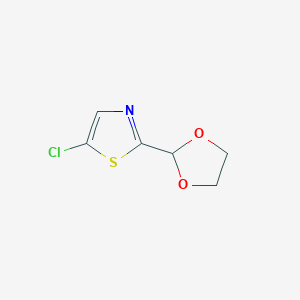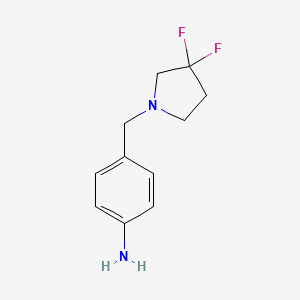
4-(3,3-Difluoropyrrolidin-1-ylmethyl)-phenylamine
Übersicht
Beschreibung
“4-(3,3-Difluoropyrrolidin-1-ylmethyl)-phenylamine” is a chemical compound with the molecular weight of 198.22 . It is a solid substance and is stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H16F2N2.2ClH/c10-9(11)3-6-13(7-9)8-1-4-12-5-2-8;;/h8,12H,1-7H2;2*1H . This indicates that the compound has a pyrrolidine ring with two fluorine atoms attached to the same carbon atom, and an amine group attached to a phenyl ring. Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 198.22 .Wissenschaftliche Forschungsanwendungen
Neurochemistry and Neurotoxicity
- Dopamine Receptor Affinity: Arylcycloalkylamines, including compounds with structural similarities to "4-(3,3-Difluoropyrrolidin-1-ylmethyl)-phenylamine," have been studied for their binding affinity to D2-like receptors. These studies indicate that specific arylalkyl substituents can significantly enhance the potency and selectivity of compounds targeting these receptors, which is crucial for the development of new antipsychotic agents (Sikazwe et al., 2009).
Optoelectronic Materials
- Quinazoline and Pyrimidine Derivatives: Research into quinazolines and pyrimidines, which share a level of structural complexity with "4-(3,3-Difluoropyrrolidin-1-ylmethyl)-phenylamine," has highlighted their broad spectrum of biological activities and applications in electronic devices. These include their use in luminescent elements, photoelectric conversion elements, and organic light-emitting diodes (OLEDs), showcasing the potential of similar compounds in the development of novel optoelectronic materials (Lipunova et al., 2018).
Neurotoxin Research for Parkinson’s Disease
- MPTP Models: The neurotoxin MPTP, structurally related to phenylisopropylamines, serves as a model for Parkinson’s disease due to its selective toxicity to substantia nigra neurons. Insights from MPTP studies are vital for understanding the mechanisms of neurodegeneration and for developing therapeutic strategies for Parkinson’s and related disorders (Langston et al., 1984).
Biopolymer Research
- Xylan Derivatives: The study and modification of xylan into biopolymer ethers and esters with specific functional properties highlight the potential for "4-(3,3-Difluoropyrrolidin-1-ylmethyl)-phenylamine" in creating new materials with varied applications. This includes its use in drug delivery systems, indicating the compound’s potential in pharmaceutical applications (Petzold-Welcke et al., 2014).
Chemosensors
- Fluorescent Chemosensors: Research into compounds based on 4-methyl-2,6-diformylphenol (DFP) for the development of chemosensors for detecting metal ions, anions, and neutral molecules underscores the relevance of structurally complex molecules like "4-(3,3-Difluoropyrrolidin-1-ylmethyl)-phenylamine" in creating sensitive and selective detection systems (Roy, 2021).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
4-[(3,3-difluoropyrrolidin-1-yl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2/c12-11(13)5-6-15(8-11)7-9-1-3-10(14)4-2-9/h1-4H,5-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQSULGYGNSELZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)CC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,3-Difluoropyrrolidin-1-ylmethyl)-phenylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



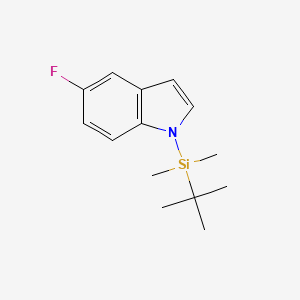
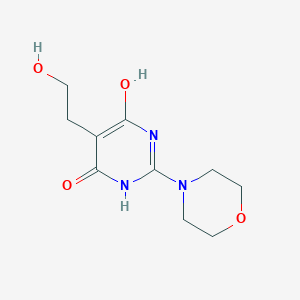
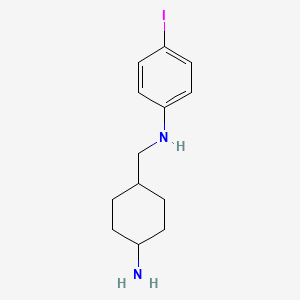
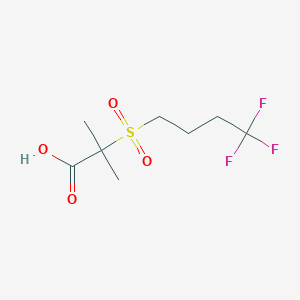
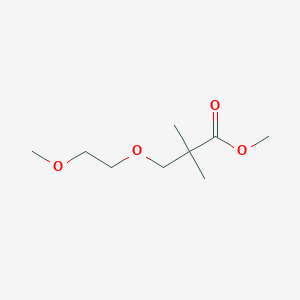
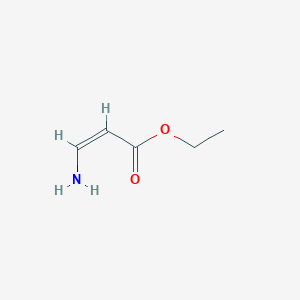
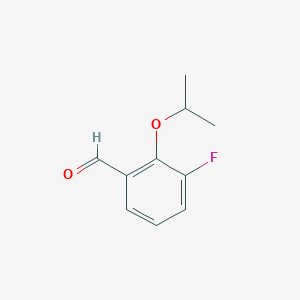
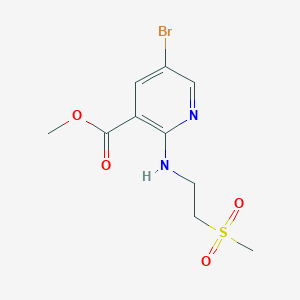
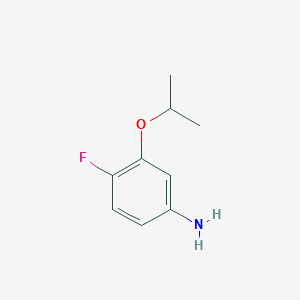
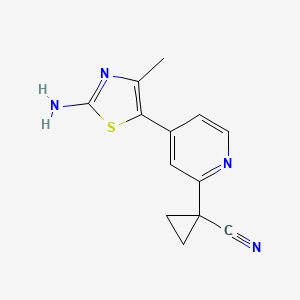
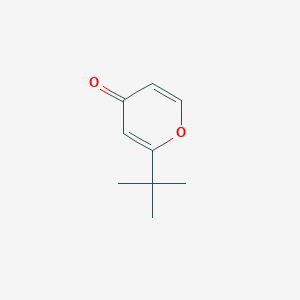
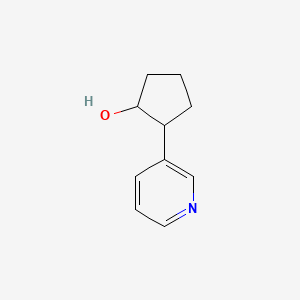
![N-[(4-methoxyphenyl)methyl]cyclobutanamine](/img/structure/B1397788.png)
